molecular formula C41H52N4O4S B192934 Cenicriviroc CAS No. 497223-25-3

Cenicriviroc

Número de catálogo B192934
Número CAS: 497223-25-3
Peso molecular: 696.9 g/mol
Clave InChI: PNDKCRDVVKJPKG-WHERJAGFSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Cenicriviroc (CVC) is an experimental drug candidate for the treatment of HIV infection and non-alcoholic steatohepatitis . It is an inhibitor of CCR2 and CCR5 receptors, which allows it to function as an entry inhibitor, preventing the virus from entering into a human cell .


Molecular Structure Analysis

Cenicriviroc has a molecular formula of C41H52N4O4S and a molecular weight of 696.94 g/mol . It belongs to the class of organic compounds known as benzazocines, which are organic compounds containing the benzazocine ring system .

Aplicaciones Científicas De Investigación

1. Treatment of HIV Infection

Cenicriviroc (CVC) is an experimental drug candidate for the treatment of HIV infection . It is an inhibitor of CCR2 and CCR5 receptors, allowing it to function as an entry inhibitor which prevents the virus from entering into a human cell . A double-blind, randomized, placebo-controlled clinical study was conducted to assess the antiviral activity, safety, and tolerability of cenicriviroc . HIV-infected patients taking cenicriviroc had significant reductions in viral load, with the effect persisting up to two weeks after discontinuation of treatment .

3. Treatment of Non-alcoholic Steatohepatitis (NASH)

Cenicriviroc is a new experimental once-daily oral tablet that may improve liver fibrosis in patients with NASH by targeting and blocking the immune and inflammatory pathways responsible for fibrosis . If licensed, cenicriviroc has the potential to establish itself as both a single-agent and as a cornerstone treatment for NASH . The 1-year results of a 2-year phase IIb study showed that CVC treatment for nonalcoholic steatohepatitis (NASH) in patients with fibrosis is safe and effective in reducing fibrosis .

4. Treatment of AIDS Dementia Complex

AIDS Dementia Complex (ADC) is a type of dementia caused by the direct effects of the HIV virus on the brain. Cenicriviroc has been used in trials studying the treatment of ADC . The specific methods of application and the outcomes of these studies are not detailed in the available sources.

5. Treatment of Human Immunodeficiency Virus

Apart from its use in treating HIV infection, Cenicriviroc has also been used in trials studying the treatment of Human Immunodeficiency Virus . The specific methods of application and the outcomes of these studies are not detailed in the available sources.

6. Treatment of HIV-1-Associated Cognitive Motor Complex

HIV-1-Associated Cognitive Motor Complex is a condition characterized by cognitive, motor and behavioral impairments in individuals with HIV infection. Cenicriviroc has been used in trials studying the treatment of this condition . The specific methods of application and the outcomes of these studies are not detailed in the available sources.

4. Treatment of AIDS Dementia Complex

AIDS Dementia Complex (ADC) is a type of dementia caused by the direct effects of the HIV virus on the brain. Cenicriviroc has been used in trials studying the treatment of ADC . The study hypothesis is that cenicriviroc will improve cognition in HIV infected individuals with cognitive impairment . The investigators studied the effect of cenicriviroc on cognition in 24 subjects over a 24 week period .

5. Treatment of Human Immunodeficiency Virus

Apart from its use in treating HIV infection, Cenicriviroc has also been used in trials studying the treatment of Human Immunodeficiency Virus . Cenicriviroc is a combined CCR5 and CCR2 chemokine co-receptor antagonist. The investigators hypothesize that dual CCR5 and CCR2 blockade with the use of CVC will lead to measurable reductions in MO activation and lead to cognitive improvement by decreasing HIV infection of MO and by interrupting the trafficking of such MO into the central nervous system .

6. Treatment of HIV-1-Associated Cognitive Motor Complex

HIV-1-Associated Cognitive Motor Complex is a condition characterized by cognitive, motor and behavioral impairments in individuals with HIV infection. Cenicriviroc has been used in trials studying the treatment of this condition . The study hypothesis is that cenicriviroc will improve cognition in HIV infected individuals with cognitive impairment . The investigators studied the effect of cenicriviroc on cognition in 24 subjects over a 24 week period .

Safety And Hazards

Cenicriviroc is considered toxic and can cause moderate to severe irritation to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Propiedades

IUPAC Name

(5E)-8-[4-(2-butoxyethoxy)phenyl]-1-(2-methylpropyl)-N-[4-[(S)-(3-propylimidazol-4-yl)methylsulfinyl]phenyl]-3,4-dihydro-2H-1-benzazocine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H52N4O4S/c1-5-7-22-48-23-24-49-38-15-10-32(11-16-38)33-12-19-40-35(25-33)26-34(9-8-21-44(40)28-31(3)4)41(46)43-36-13-17-39(18-14-36)50(47)29-37-27-42-30-45(37)20-6-2/h10-19,25-27,30-31H,5-9,20-24,28-29H2,1-4H3,(H,43,46)/b34-26+/t50-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNDKCRDVVKJPKG-WHERJAGFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCOC1=CC=C(C=C1)C2=CC3=C(C=C2)N(CCCC(=C3)C(=O)NC4=CC=C(C=C4)S(=O)CC5=CN=CN5CCC)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOCCOC1=CC=C(C=C1)C2=CC/3=C(C=C2)N(CCC/C(=C3)/C(=O)NC4=CC=C(C=C4)[S@@](=O)CC5=CN=CN5CCC)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H52N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

696.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cenicriviroc

CAS RN

497223-25-3
Record name Cenicriviroc
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=497223-25-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cenicriviroc [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0497223253
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cenicriviroc
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11758
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CENICRIVIROC
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15C116UA4Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cenicriviroc
Reactant of Route 2
Reactant of Route 2
Cenicriviroc
Reactant of Route 3
Reactant of Route 3
Cenicriviroc
Reactant of Route 4
Reactant of Route 4
Cenicriviroc
Reactant of Route 5
Reactant of Route 5
Cenicriviroc
Reactant of Route 6
Reactant of Route 6
Cenicriviroc

Citations

For This Compound
2,990
Citations
F Tacke - Expert opinion on investigational drugs, 2018 - Taylor & Francis
Introduction: Nonalcoholic fatty liver disease (NAFLD) has an increasing prevalence worldwide. At present, no specific pharmacotherapy is approved for NAFLD. Simple steatosis and …
Number of citations: 117 www.tandfonline.com
OM Klibanov, SH Williams, CA Iler - Curr Opin Investig Drugs, 2010 - researchgate.net
… interactions between cenicriviroc and other anti-HIV compounds, no cenicriviroc-related … In addition, cenicriviroc did not affect the viability and proliferation of uninfected PBMCs at …
Number of citations: 65 www.researchgate.net
DC Files, F Tacke, A O'Sullivan, P Dorr… - PLoS …, 2022 - journals.plos.org
… One such drug therapy that can modulate cytokine activity is cenicriviroc (CVC), a CC chemokine receptor type 5 (CCR5) and CC chemokine receptor type 2 (CCR2) antagonist, …
Number of citations: 9 journals.plos.org
SL Friedman, V Ratziu, SA Harrison… - …, 2018 - Wiley Online Library
The aim of this study was to evaluate cenicriviroc (CVC), a dual antagonist of CC chemokine receptor types 2 and 5, for treatment of nonalcoholic steatohepatitis (NASH) with liver …
Number of citations: 664 aasldpubs.onlinelibrary.wiley.com
V Ratziu, A Sanyal, SA Harrison, VWS Wong… - …, 2020 - Wiley Online Library
Background and Aims Cenicriviroc (CVC) is a C‐C chemokine receptors type 2 and 5 dual antagonist under evaluation for treating liver fibrosis in adults with nonalcoholic …
Number of citations: 241 aasldpubs.onlinelibrary.wiley.com
E Lefebvre, G Moyle, R Reshef, LP Richman… - PloS one, 2016 - journals.plos.org
Background & Aims Interactions between CC chemokine receptor types 2 (CCR2) and 5 (CCR5) and their ligands, including CCL2 and CCL5, mediate fibrogenesis by promoting …
Number of citations: 313 journals.plos.org
S Friedman, A Sanyal, Z Goodman, E Lefebvre… - Contemporary clinical …, 2016 - Elsevier
Background Non-alcoholic steatohepatitis (NASH) is often accompanied by liver fibrosis, which can progress to cirrhosis; CC chemokine receptors type 2 and 5 (CCR2/CCR5), which …
Number of citations: 224 www.sciencedirect.com
M Thompson, M Saag, E DeJesus, J Gathe… - AIDS (London …, 2016 - ncbi.nlm.nih.gov
Objective: To compare the efficacy, safety, and anti-inflammatory effects of cenicriviroc (CVC), an oral, once-daily CC chemokine receptor types 5 and 2 antagonist, with those of …
Number of citations: 87 www.ncbi.nlm.nih.gov
QM Anstee, BA Neuschwander-Tetri, VWS Wong… - Contemporary clinical …, 2020 - Elsevier
Introduction Nonalcoholic steatohepatitis (NASH) is a sub-classification of nonalcoholic fatty liver disease (NAFLD) characterized by increased risk of progressive liver fibrosis. …
Number of citations: 105 www.sciencedirect.com
VM Alves, T Bobrowski, CC Melo‐Filho… - Molecular …, 2021 - Wiley Online Library
The main protease (M pro ) of the SARS‐CoV‐2 has been proposed as one of the major drug targets for COVID‐19. We have identified the experimental data on the inhibitory activity of …
Number of citations: 64 onlinelibrary.wiley.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.